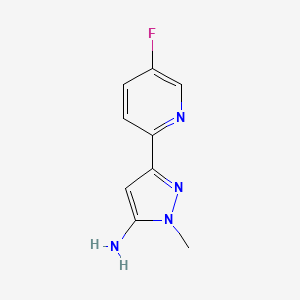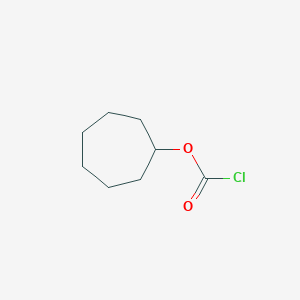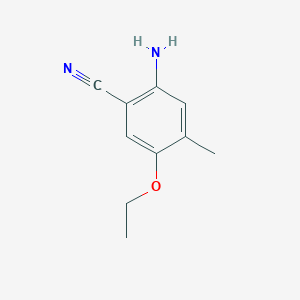
1-Cyclohexylcyclobutane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexylcyclobutane-1-carbaldehyde is an organic compound characterized by a cyclohexyl group attached to a cyclobutane ring, which in turn is bonded to an aldehyde functional group. This compound is part of the broader class of cycloalkanes, which are known for their ring structures and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Cyclohexylcyclobutane-1-carbaldehyde can be synthesized through various organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclohexylmagnesium bromide with cyclobutanone followed by oxidation can yield the desired aldehyde.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize catalysts and specific reaction conditions to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclohexylcyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde can be reduced to form the corresponding alcohol.
Substitution: The cyclohexyl and cyclobutane rings can undergo substitution reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products:
Oxidation: 1-Cyclohexylcyclobutane-1-carboxylic acid.
Reduction: 1-Cyclohexylcyclobutanol.
Substitution: Various halogenated derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
1-Cyclohexylcyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-Cyclohexylcyclobutane-1-carbaldehyde exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclohexyl and cyclobutane rings contribute to the compound’s overall stability and reactivity, influencing its behavior in biological systems.
Comparación Con Compuestos Similares
Cyclohexanecarboxaldehyde: Similar structure but lacks the cyclobutane ring.
Cyclobutanecarboxaldehyde: Contains the cyclobutane ring but lacks the cyclohexyl group.
Cyclohexylmethanol: Similar structure but with an alcohol group instead of an aldehyde.
Uniqueness: 1-Cyclohexylcyclobutane-1-carbaldehyde is unique due to the presence of both a cyclohexyl group and a cyclobutane ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C11H18O |
|---|---|
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
1-cyclohexylcyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C11H18O/c12-9-11(7-4-8-11)10-5-2-1-3-6-10/h9-10H,1-8H2 |
Clave InChI |
QHNHXSHAHJWOKG-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2(CCC2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{1-[4-(Propan-2-yl)phenyl]ethyl}(propyl)amine](/img/structure/B13304037.png)

![7-Cyclopropyl-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13304053.png)



![2-[(Ethylamino)methyl]-6-hydroxy-3,4-dihydropyrimidin-4-one](/img/structure/B13304087.png)




![N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclopentanamine](/img/structure/B13304121.png)
